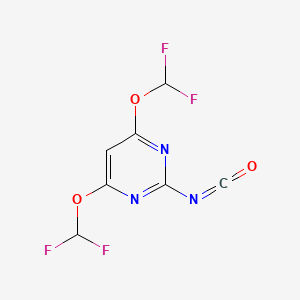
5-Dodecyl-2-(4-nonylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecyl-2-(4-nonylphenyl)pyrimidine: is a chemical compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2-(4-nonylphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and 4-nonylbenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of dodecylamine and 4-nonylbenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Dodecyl-2-(4-nonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Dodecyl-2-(4-nonylphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Dodecyl-2-(4-nonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the nature and position of substituents.
Pyrimidine Derivatives: Various derivatives of pyrimidine, such as 2-aminopyrimidine and 4-chloropyrimidine, exhibit different chemical and biological properties.
Uniqueness
5-Dodecyl-2-(4-nonylphenyl)pyrimidine is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
127784-46-7 |
|---|---|
Molecular Formula |
C31H50N2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
5-dodecyl-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C31H50N2/c1-3-5-7-9-11-12-13-15-17-19-21-29-26-32-31(33-27-29)30-24-22-28(23-25-30)20-18-16-14-10-8-6-4-2/h22-27H,3-21H2,1-2H3 |
InChI Key |
DBRQUWDNCGSDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


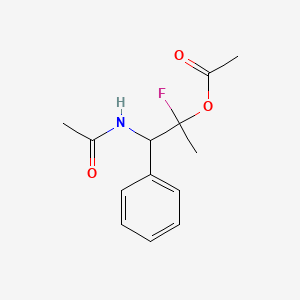
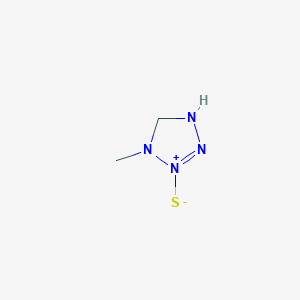

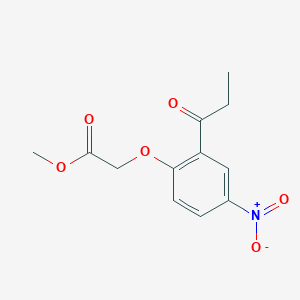



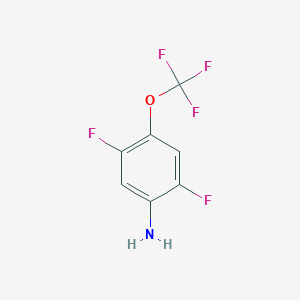
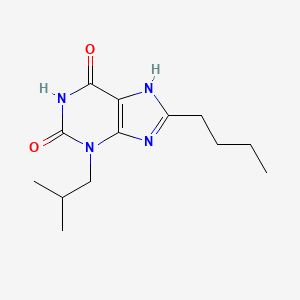

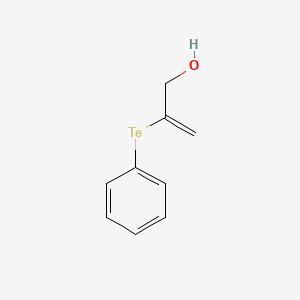

![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
